molecular formula C15H12O3 B12553622 1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one CAS No. 142784-23-4

1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12553622
CAS No.: 142784-23-4
M. Wt: 240.25 g/mol
InChI Key: UALHWTHYPDBXSN-UHFFFAOYSA-N
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Description

1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one, also known as 3’,3-dihydroxychalcone, is an organic compound with the molecular formula C15H12O3. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The typical reaction conditions include:

    Reagents: 3-hydroxybenzaldehyde and 3-hydroxyacetophenone

    Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Claisen-Schmidt condensation reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or hydrogenation with a palladium catalyst.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

Scientific Research Applications

1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for potential anticancer, antidiabetic, and neuroprotective effects.

    Industry: Used in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1,3-Bis(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with hydroxyl groups at different positions.

    1,3-Bis(2-hydroxyphenyl)prop-2-en-1-one: Hydroxyl groups at the ortho position.

    1,3-Bis(4-methoxyphenyl)prop-2-en-1-one: Methoxy groups instead of hydroxyl groups.

The uniqueness of this compound lies in its specific hydroxyl group positioning, which influences its reactivity and biological activity .

Properties

CAS No.

142784-23-4

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

1,3-bis(3-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O3/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10,16-17H

InChI Key

UALHWTHYPDBXSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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